1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole core linked to a tolyloxy-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine typically involves the reaction of benzimidazole derivatives with tolyloxy-ethyl intermediates. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Tolyl Group: The tolyloxy-ethyl group is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with tolyloxy-ethyl halides in the presence of a base such as potassium carbonate.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various halides or nucleophiles; reactions are conducted in the presence of bases or acids to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted benzimidazole compounds.
Scientific Research Applications
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of catalysts and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2-m-Tolyloxy-ethyl)-1H-benzoimidazol-2-ylamine can be compared with other similar compounds, such as:
1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: This compound shares a similar benzimidazole core but differs in the substituents attached to the core structure.
7-Methyl-1-(2-m-tolyloxy-ethyl)-1H-indole-2,3-dione: Another related compound with an indole core instead of a benzimidazole core, highlighting the structural diversity within this class of compounds.
Properties
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-5-4-6-13(11-12)20-10-9-19-15-8-3-2-7-14(15)18-16(19)17/h2-8,11H,9-10H2,1H3,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEGUZYVVVHEMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.